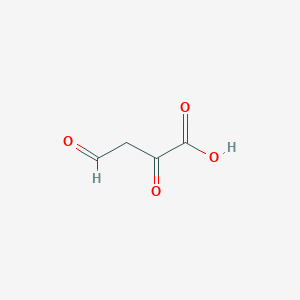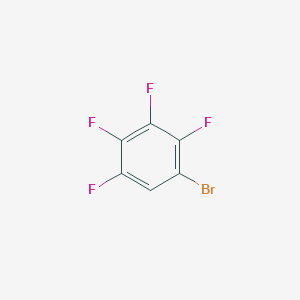
Formylpyruvate
Vue d'ensemble
Description
Formylpyruvate is an organic compound with the molecular formula C4H4O4. It is a key intermediate in various biochemical pathways and is known for its role in metabolic processes. This compound is a derivative of pyruvic acid, where a formyl group replaces one of the hydrogen atoms on the carbonyl carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formylpyruvate can be synthesized through several methods. One common approach involves the oxidation of pyruvic acid using formic acid in the presence of a catalyst. Another method includes the reaction of glyoxylic acid with formaldehyde under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of pyruvic acid. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is carried out under mild conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Formylpyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form pyruvic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Pyruvic acid.
Substitution: Various substituted pyruvates depending on the nucleophile used.
Applications De Recherche Scientifique
Formylpyruvate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: this compound plays a role in metabolic pathways and is studied for its involvement in cellular respiration and energy production.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Formylpyruvate exerts its effects through its involvement in metabolic pathways. It acts as an intermediate in the glycolysis pathway, where it is converted to pyruvic acid. This conversion is catalyzed by enzymes such as pyruvate dehydrogenase. The formyl group in this compound can also participate in various biochemical reactions, contributing to its role in metabolism.
Comparaison Avec Des Composés Similaires
Pyruvic Acid: A key intermediate in glycolysis, similar to formylpyruvate but lacks the formyl group.
Glyoxylic Acid: Another intermediate in metabolic pathways, structurally similar but with different functional groups.
Formic Acid: A simple carboxylic acid that can be used to synthesize this compound.
Uniqueness: this compound is unique due to its dual functional groups (formyl and carboxyl) which allow it to participate in a wide range of chemical reactions. Its role as an intermediate in metabolic pathways also distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSWHPLZBZVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147808 | |
| Record name | 3-Formylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-50-7 | |
| Record name | 3-Formylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Formylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















